molecular formula C18H22N2O6S2 B2671603 N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1797633-51-2

N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No.: B2671603
CAS No.: 1797633-51-2
M. Wt: 426.5
InChI Key: VTUUCLPZXVJNFS-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Sulfonyl Compounds

The development of sulfonamide-based therapeutics marks a pivotal chapter in medicinal chemistry. The discovery of Prontosil in 1932, the first synthetic antibacterial sulfonamide, revolutionized the treatment of bacterial infections and laid the foundation for systemic antibiotic therapy. Prontosil’s active metabolite, sulfanilamide, inhibited bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), a mechanism that remains relevant in modern antimicrobial design. This breakthrough underscored the therapeutic potential of sulfonamides, prompting rapid diversification into other drug classes, including diuretics, antidiabetics, and anticonvulsants.

Concurrently, heterocyclic compounds emerged as critical scaffolds in drug design due to their structural diversity and bioisosteric properties. Pyridine, pyrrole, and furan—early heterocycles studied in the 19th century—demonstrated unique electronic and steric profiles that influenced molecular interactions. For instance, the oxygen-containing furan ring, first isolated in 1870, became a staple in agrochemicals and pharmaceuticals due to its ability to modulate solubility and binding affinity. The integration of sulfonyl groups into heterocyclic frameworks, as seen in thiophene and pyrazole derivatives, further expanded their utility in targeting enzymes and receptors.

By the mid-20th century, sulfonylurea compounds like tolbutamide repurposed the sulfonamide motif for non-antibacterial applications, highlighting its versatility in drug discovery. Modern techniques, such as parallel medicinal chemistry (PMC), now enable precise modifications of heterocyclic sulfonamides, facilitating the synthesis of complex molecules like N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide.

Significance in Medicinal Chemistry Research

Sulfonamides occupy a privileged position in medicinal chemistry due to their adaptability and broad target engagement. The compound this compound exemplifies this versatility, combining a benzenesulfonamide core with a furan-sulfonyl-azetidine moiety. Such hybrid structures are designed to enhance pharmacokinetic properties and target selectivity, particularly in diseases requiring multi-faceted inhibition, such as cancer or resistant infections.

The azetidine ring, a four-membered nitrogen heterocycle, introduces conformational rigidity, potentially improving binding to hydrophobic pockets in enzymes or receptors. Meanwhile, the furan-2-ylmethyl group contributes electron-rich aromaticity, which may facilitate π-π stacking interactions or hydrogen bonding with biological targets. Recent advances in late-stage sulfonyl chloride formation, as demonstrated by Pyry-BF4-mediated reactions, have streamlined the synthesis of such complex sulfonamides, enabling rapid exploration of structure-activity relationships (SAR).

Key Structural Attributes Potential Therapeutic Implications
Benzenesulfonamide core DHPS inhibition, anti-inflammatory activity
Azetidine ring Conformational rigidity, target selectivity
Furan-2-ylmethyl sulfonyl group Enhanced solubility, π-π interactions
Propane linker with ketone Optimal spacing between pharmacophores

This compound’s design aligns with trends in fragment-based drug discovery, where modular assembly of functional groups enables tailored biological responses. For example, the sulfonamide group may inhibit carbonic anhydrase or cyclooxygenase-2 (COX-2), while the azetidine and furan moieties could modulate off-target effects or improve blood-brain barrier penetration.

Structural Overview and Pharmacophoric Features

This compound features a multi-component architecture designed to maximize therapeutic efficacy:

  • 3-Methylbenzenesulfonamide Core : The benzene ring substituted with a methyl group at the 3-position enhances lipophilicity, potentially improving membrane permeability. The sulfonamide group (-SO2NH-) serves as a hydrogen bond donor/acceptor, critical for engaging active-site residues in target enzymes.
  • Azetidine-Sulfonyl-Furan Motif : The azetidine ring, a strained four-membered heterocycle, imposes conformational constraints that may reduce entropic penalties during target binding. The sulfonyl bridge (-SO2-) links the azetidine to the furan-2-ylmethyl group, introducing polarity and enabling interactions with charged or polar residues.
  • 3-Oxopropyl Linker : This spacer balances flexibility and rigidity, positioning the azetidine and benzenesulfonamide moieties for optimal interaction with adjacent binding pockets. The ketone oxygen may participate in hydrogen bonding or coordinate metal ions in enzymatic active sites.

Pharmacophoric Analysis :

  • Hydrophobic Domains : The methylbenzene and furan groups create hydrophobic regions for van der Waals interactions.
  • Hydrogen-Bonding Sites : Sulfonamide NH, ketone oxygen, and azetidine nitrogen act as hydrogen bond donors/acceptors.
  • Electron-Rich Regions : The furan oxygen and sulfonyl groups provide sites for electrostatic interactions or covalent modulation.

Synthetic routes to such compounds often begin with heterocyclic carbimidates, which undergo condensation with sulfonamides to form sulfonyl-carboximidamide derivatives. X-ray crystallography of analogous structures confirms the planar geometry of the sulfonamide group and the puckered conformation of the azetidine ring, insights critical for rational drug design.

Properties

IUPAC Name

N-[3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-14-4-2-6-16(10-14)28(24,25)19-8-7-18(21)20-11-17(12-20)27(22,23)13-15-5-3-9-26-15/h2-6,9-10,17,19H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUCLPZXVJNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Sulfone: This step involves the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride reagent under basic conditions.

    Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-propanol derivative.

    Coupling Reaction: The furan-2-ylmethyl sulfone is then coupled with the azetidine derivative under appropriate conditions to form the intermediate.

    Final Coupling with Benzenesulfonamide: The intermediate is reacted with 3-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements that contribute to its unique properties:

  • Furan Ring : A five-membered aromatic ring that enhances reactivity.
  • Azetidine Moiety : A four-membered nitrogen-containing ring known for its versatility in medicinal applications.
  • Sulfonamide Group : Facilitates strong interactions with protein active sites, potentially leading to enzyme inhibition or receptor modulation.

N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .

Enzyme Inhibition

The sulfonamide moiety allows for interaction with enzyme active sites, potentially inhibiting their function. This characteristic is crucial for developing drugs targeting specific enzymes involved in disease processes.

Potential Therapeutic Applications

Studies suggest that this compound may have applications in drug development for diseases requiring enzyme inhibition or receptor modulation. Its unique structure allows it to act as a ligand for various biological targets, impacting cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of sulfonamide derivatives, this compound exhibited promising results against several pathogens. The compound was tested using standard inoculation techniques, demonstrating significant inhibition zones compared to control groups .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with human leukocyte elastase. The results indicated that it could effectively inhibit this enzyme, suggesting potential applications in treating inflammatory diseases where elastase plays a critical role .

Mechanism of Action

The mechanism of action of N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Groups

Target Compound
  • Core Structure : 3-Methylbenzenesulfonamide linked to an azetidine-propanamide scaffold.
  • Key Features :
    • Azetidine ring (enhances rigidity and metabolic stability).
    • Furan-2-ylmethyl sulfonyl group (polar moiety for solubility and target interaction).
Analog 1: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Core Structure: Benzenesulfonamide fused with pyrazolo-pyrimidine and chromenone groups.
  • Key Features :
    • Fluorinated aromatic systems (improve bioavailability and binding affinity).
    • Pyrazolo-pyrimidine scaffold (common in kinase inhibitors).
    • Molecular Weight: 589.1 g/mol .
Analog 2: N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) ()
  • Core Structure : 4-Methylbenzenesulfonamide linked to an indole-ethyl chain.
  • Key Features: Indole moiety (enhances interactions with hydrophobic pockets).
Analog 3: Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
  • Core Structure : Benzamide with trifluoromethyl and isopropoxy substituents.
  • Key Features :
    • Trifluoromethyl group (increases lipophilicity and resistance to oxidation).
    • Agricultural use as a fungicide .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Predictors Key Structural Influence
Target Compound Not reported Sulfonyl group (polar), azetidine (rigid) Enhanced metabolic stability
Analog 1 () 589.1 Fluorinated aromatics High binding affinity
Analog 2 (3r, ) Not reported Indole (hydrophobic) Membrane permeability
Flutolanil () 323.3 Trifluoromethyl (lipophilic) Agrochemical durability

Key Differentiators and Implications

Azetidine vs. Larger Rings: The target’s azetidine may confer better metabolic stability compared to five- or six-membered rings in analogs (e.g., chromenone in Analog 1).

Sulfonyl Group Positioning : The furan-2-ylmethyl sulfonyl group in the target could enhance solubility relative to the trifluoromethyl group in Flutolanil.

Synthetic Complexity : Analog 1 requires Pd-mediated cross-coupling, whereas the target’s synthesis might prioritize azetidine functionalization, impacting scalability.

Biological Activity

N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a furan ring, an azetidine moiety, and a sulfonamide group, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Structural Overview

The compound can be described structurally as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity and ability to participate in various chemical reactions.
  • Azetidine Moiety : A four-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.
  • Sulfonamide Group : Known for its diverse biological activities, particularly in the inhibition of enzymes and modulation of receptor activities.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The sulfonamide group facilitates strong interactions with protein active sites, potentially leading to the inhibition of specific enzymes.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Reactive Intermediates Formation : The azetidine ring can participate in ring-opening reactions, generating reactive intermediates that interact with biological molecules.

Anticancer Properties

Research indicates that compounds containing furan and sulfonamide groups exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The presence of the furan moiety has been linked to anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structural components suggest potential activity against various bacterial strains. Studies on related sulfonamide compounds indicate their effectiveness in inhibiting bacterial growth by targeting folate synthesis pathways .

Study 1: Anticancer Activity

In a study examining the effects of sulfonamide derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of related compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed that these compounds significantly reduced the production of inflammatory mediators such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits bacterial growth

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, and what are the critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving sulfonylation and coupling reactions. For example, sulfonamide derivatives with heterocyclic motifs (e.g., furan or azetidine) are often prepared by reacting sodium salts of sulfonyl hydrazides with appropriate intermediates under reflux in ethanol, followed by crystallization . Critical conditions include:

  • Use of catalysts like Pd/C under hydrogen for reduction steps .
  • Optimization of solvent systems (e.g., dichloromethane for coupling reactions) .
  • Temperature control during reflux (e.g., 70–80°C for 4–18 hours) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., furan methylene protons at δ 4.5–5.0 ppm) and carbon signals for the azetidine ring .
  • Elemental Analysis : Confirms purity and stoichiometry (e.g., C, H, N, S content) .
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In Vitro Assays : Use kinase inhibition assays (e.g., ATP-binding site competition) to evaluate binding affinity, as demonstrated in sulfonamide-based kinase inhibitors .
  • Molecular Docking : Employ software like AutoDock Vina to predict binding poses with target proteins (e.g., carbonic anhydrase or tyrosine kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .

Q. How can contradictions in solubility data across studies be resolved?

  • Methodological Answer :

  • Solvent Polarity : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to assess pH-dependent behavior .
  • Temperature Gradients : Measure solubility at 25°C, 37°C, and 50°C to identify thermal stability thresholds .
  • Analytical Validation : Compare gravimetric methods with HPLC quantification (e.g., using a C18 column with UV detection at 254 nm) to resolve discrepancies .

Q. What strategies optimize reaction yields for derivatives with similar sulfonamide-azetidine scaffolds?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation steps to improve efficiency .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during sulfonylation .
  • Purification Techniques : Employ flash chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Data Analysis and Mechanistic Questions

Q. How can researchers analyze conflicting bioactivity data in different cell lines or animal models?

  • Methodological Answer :

  • Dose-Response Curves : Generate IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Metabolic Stability Studies : Use liver microsomes (human/rodent) to evaluate cytochrome P450-mediated degradation .
  • In Vivo Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro and in vivo efficacy .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for sulfonamide and azetidine moieties to identify hydrolysis-prone sites .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with water molecules to assess hydrolytic stability over 100-ns trajectories .

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